Ferroin

Redox titration Cerimetry Indicator formal potential

Ferroin eliminates kinetic delays and endpoint ambiguity inherent to alternative iron(II) chromogens such as ferrozine. • Instantaneous Fe²⁺ complexation vs. 20-min ferrozine lag - enables reproducible high-throughput spectrophotometric iron determination (λₘₐₓ ≈ 510 nm, ε ≈ 12,450 M⁻¹ cm⁻¹) • Formal potential (1.06-1.12 V) precisely aligned with the Fe²⁺/Ce⁴⁺ equivalence point - endpoint occupies only 1-2 drops of titrant, minimizing indicator consumption error • Fully reversible one-electron redox behavior supports calculable, auditable systematic titration error - a prerequisite for ISO and pharmacopeial method accreditation • Dual-function BZ catalyst: simultaneously drives oscillatory reaction and provides high-contrast red ↔ pale blue visual reporting Supplied as ready-to-use 0.025 M aqueous solution (Reagent Grade); ambient shipping.

Molecular Formula C36H24FeN6O4S
Molecular Weight 692.5 g/mol
CAS No. 14634-91-4
Cat. No. B110374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroin
CAS14634-91-4
SynonymsTris(1,10-phenanthroline)iron Sulfate;  Ferroin Sulfate;  Tris(1,10-phenanthroline)iron(2+) Sulfate;  Tris(1,10-phenanthroline)iron(II) Sulfate; _x000B_Tris(o-phenanthroline)iron(2+) Sulfate; 
Molecular FormulaC36H24FeN6O4S
Molecular Weight692.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]S(=O)(=O)[O-].[Fe+2]
InChIInChI=1S/3C12H8N2.Fe.H2O4S/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h3*1-8H;;(H2,1,2,3,4)/q;;;+2;/p-2
InChIKeyCIWXFRVOSDNDJZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferroin Procurement Evidence Guide


Ferroin, tris(1,10-phenanthroline)iron(II) sulfate, is a well-characterized low-spin Fe(II) coordination complex widely employed as a reversible redox indicator (E°′ = +1.06 V in 1 M H₂SO₄) and a chromogenic reagent for Fe(II) quantification (λₘₐₓ ≈ 510 nm, ε = 11,100–12,450 M⁻¹ cm⁻¹) . Its distinctive red-to-pale-blue color transition upon one-electron oxidation, together with a high overall stability constant (log β₃ ≈ 21.3), has anchored its use in cerimetry, dichromate titrimetry, spectrophotometric iron assays, and as both catalyst and visual reporter in Belousov–Zhabotinsky (BZ) oscillating reactions .

Why Generic Ferroin Substitutes Fail


Although many substituted iron(II)–phenanthroline and iron(II)–bipyridine complexes share a tris-chelate core, their redox potentials, complexation kinetics, spectrophotometric molar absorptivities, and electrochemical reversibility differ markedly . The formal potential of the unsubstituted ferroin complex (1.06–1.12 V, depending on medium) sits in a narrow window that optimally overlaps the steep portion of the Fe²⁺/Ce⁴⁺ titration curve, a property not automatically preserved when methyl, chloro, or nitro substituents are introduced on the phenanthroline ring (E°′ spans 0.97 to 1.31 V across the ferroin family) . For Fe(II) spectrophotometric detection, the absorbance maximum, molar absorptivity, and interference profile change with each ligand scaffold; for instance, the ferrozine–Fe(II) complex requires up to 20 minutes for full color development at near-stoichiometric chelator ratios, whereas ferroin formation is essentially instantaneous . These compound-specific features mean that substituting ferroin with a generic analog without verifying the match across all critical performance dimensions will introduce systematic endpoint error, alter detection limits, or degrade kinetic resolution in dynamic systems.

Ferroin Differentiation Evidence


Redox Potential Titration Curve Match

Ferroin exhibits a formal potential of 1.12 V (vs. NHE) in the authoritative Handbook of Biochemistry compilation, placing it between methylferroin (1.08 V) and chloroferroin (1.17 V) . In 1 M H₂SO₄, the commonly cited value is +1.06 V . In contrast, the iron(II)–2,2′-bipyridine complex (E°′ ≈ 1.03 V) and N-phenylanthranilic acid (1.08 V) operate at lower potentials that do not center as well on the Fe²⁺/Ce⁴⁺ equivalence point potential . The unsubstituted ferroin potential can be fine-tuned between +0.84 V and +1.10 V by introducing methyl groups on the phenanthroline ring, enabling deliberate potential engineering for non‑standard titrants, but for the standard cerimetric determination of iron(II), unsubstituted ferroin provides the closest potential match to the equivalence‑point inflection .

Redox titration Cerimetry Indicator formal potential

Endpoint Transition Sharpness

When the respective color-change intervals are superimposed on the potentiometric titration curve for 50.0 mL of 0.100 M Fe²⁺ titrated with 0.100 M Ce⁴⁺, ferroin requires only 1–2 drops of titrant to complete the full red-to-pale-blue transition, whereas diphenylamine sulfonic acid spans a broader potential range requiring a larger incremental volume of titrant to pass through its color-change zone . This sharpness difference is visually demonstrated on the published titration curve where the ferroin transition is expanded to the right because it is too narrow to be resolved on the x‑axis, leading the authors to explicitly conclude that “Ferroin is the better choice of indicator for this titration” . Auxiliary studies on sulfur determination confirm that ferroin provides a warning zone closer to the true endpoint (color onset at 98.1% iron oxidized) than preceding indicators .

Titrimetry Endpoint detection Indicator transition volume

Instantaneous Complexation vs. Ferrozine

In a 2021 comparative study of three Fe²⁺ chromogenic reagents, the formation of the Fe²⁺-(ferrozine)₃ complex was found to require up to 20 minutes to reach completion when the chelator was present at near‑stoichiometric ratios, whereas the Fe²⁺-(1,10-phenanthroline)₃ (ferroin) and Fe²⁺-(2,2′-bipyridine)₃ complexes formed essentially instantaneously under identical conditions . The kinetic dependence of ferrozine on chelator concentration introduces a previously unrecognized source of error in biological iron quantification workflows that employ the ferrozine assay without ensuring a large molar excess of the reagent; ferroin-based spectrophotometric protocols do not suffer from this kinetic liability.

Spectrophotometric iron detection Complexation kinetics Ferrozine

Molar Absorptivity vs. Ferrozine

Under excess chelator conditions, the Fe(II)–1,10-phenanthroline complex exhibits a molar absorptivity of 12,450 ± 370 M⁻¹ cm⁻¹ at 510 nm, which is approximately 25% higher than the Fe(II)–2,2′-bipyridine complex (9,950 ± 100 M⁻¹ cm⁻¹ at 522 nm) but roughly 60% lower than the Fe(II)–ferrozine complex (31,500 ± 1,500 M⁻¹ cm⁻¹ at 562 nm) . The classical literature value for ferroin is 11,100 M⁻¹ cm⁻¹ . Although ferrozine offers higher raw sensitivity, ferroin’s intermediate absorptivity, combined with its irreversible‑free reversibility, sharper spectral band, and compatibility with a wide range of sample matrices, makes it the preferred chromogen when a balanced trade-off between sensitivity and protocol robustness is required .

Molar absorptivity Iron quantification Chromogenic reagent comparison

BZ Trigger Wave Propagation

In the acidic bromate–malonic acid Belousov–Zhabotinsky system, the velocity of trigger waves depends strongly on the nature of the metal catalyst. Under identical initial conditions, Ce(III)-catalyzed waves are slower than those catalyzed by ferroin or Ru(bipy)₃²⁺ and display a qualitatively different dependence on initial reagent concentrations . Ce wave velocity increases linearly with ([BrO₃⁻][H⁺])¹/² over a limited range and saturates at 7–8 mm/min at high bromate and proton concentrations, whereas ferroin-catalyzed waves maintain a distinct propagation regime without this saturation plateau . Furthermore, the ferroin–BZ system exhibits pronounced photosensitivity in the visible region, a property shared with ruthenium but absent in the cerium-catalyzed system, enabling light-controlled pattern manipulation .

Nonlinear chemical dynamics Belousov–Zhabotinsky reaction Trigger wave velocity

Reversibility Classification

Experimental verification of calculated transition potentials and total titration errors demonstrated good agreement for the fully reversible indicators Variamine Blue, 4-methyl-4′-aminodiphenylamine, and ferroin, whereas the pseudo-reversible indicator diphenylamine sulfonic acid yielded calculated error values that represented only the minimum possible error; in real titrations, the error was systematically more positive . At normal indicator concentrations, ferroin behaves as a one-color indicator (colorless to pale blue upon oxidation), transitioning to two-color behavior only at higher concentrations, a reproducible characteristic that allows precise error budgeting in validated methods .

Titration error Indicator reversibility Potentiometric validation

Ferroin Procurement Applications


Cerimetric Iron Determination for QC

Ferroin’s formal potential (1.06–1.12 V) precisely aligns with the equivalence‑point potential of the Fe²⁺/Ce⁴⁺ titration, and its endpoint transition occupies only 1–2 drops of titrant, as demonstrated by direct superimposition on the potentiometric titration curve . This combination of potential matching and endpoint sharpness minimizes indicator consumption error, making ferroin the indicator of choice for compendial ferrous salt assays where acceptable bias is tightly constrained .

Rapid Spectrophotometric Fe(II) Assay

The instantaneous complexation of Fe²⁺ by 1,10-phenanthroline, contrasted with the 20‑minute equilibration delay of ferrozine at stoichiometric ratios, makes ferroin the superior chromogen for high‑throughput workflows that demand immediate, reproducible absorbance readings . With a molar absorptivity of ~12,450 M⁻¹ cm⁻¹ and a linear Beer’s law range of 0.1–10 ppm Fe(II), ferroin‑based spectrophotometric methods deliver fit‑for‑purpose sensitivity without the kinetic sensitivity or interference liabilities that complicate ferrozine‑based protocols .

BZ Pattern Formation Research

Ferroin is the only BZ catalyst that simultaneously serves as a high‑contrast visual reporter (red ↔ pale blue) and exhibits both photosensitivity and non‑saturating trigger wave dynamics. Comparative studies confirm that Ce(III)-catalyzed BZ waves are slower and saturate at 7–8 mm/min under high reactant concentrations, while ferroin‑catalyzed waves maintain distinct propagation properties . For experiments involving light‑controlled pattern modulation, ferroin offers photosensitivity comparable to costly Ru(bipy)₃²⁺ but at a fraction of the reagent cost, making it the pragmatic first‑line catalyst for academic and applied BZ research .

Reversible Indicator Method Validation

In regulated analytical method development, the fully reversible nature of ferroin ensures that the total systematic titration error can be accurately calculated from equations that have been experimentally verified . Unlike pseudo‑reversible indicators such as diphenylamine sulfonic acid, for which real error systematically exceeds calculated minima, ferroin provides a predictable and auditable error profile, a prerequisite for methods submitted to pharmacopeial or ISO accreditation .

Technical Documentation Hub

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